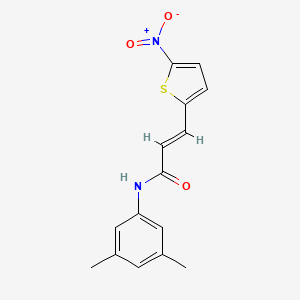

(2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

CAS No.: 1164451-60-8

Cat. No.: VC5461672

Molecular Formula: C15H14N2O3S

Molecular Weight: 302.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1164451-60-8 |

|---|---|

| Molecular Formula | C15H14N2O3S |

| Molecular Weight | 302.35 |

| IUPAC Name | (E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

| Standard InChI | InChI=1S/C15H14N2O3S/c1-10-7-11(2)9-12(8-10)16-14(18)5-3-13-4-6-15(21-13)17(19)20/h3-9H,1-2H3,(H,16,18)/b5-3+ |

| Standard InChI Key | IAIBLICIGSHEOL-HWKANZROSA-N |

| SMILES | CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a conjugated enamide backbone with three distinct regions:

-

A 3,5-dimethylphenyl group attached to the amide nitrogen.

-

An α,β-unsaturated carbonyl bridge (prop-2-enamide).

-

A 5-nitrothiophene ring serving as the electron-withdrawing moiety .

The E-configuration of the double bond in the enamide chain is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

| CAS Registry | 1164451-60-8 | |

| SMILES | CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(S2)N+[O-])C | |

| InChI Key | IAIBLICIGSHEOL-HWKANZROSA-N | |

| XLogP3-AA (Lipophilicity) | 3.8 |

Spectral Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data validate the structure:

-

¹H NMR: Signals at δ 2.25 ppm (singlet, 6H) confirm the dimethyl groups on the phenyl ring, while δ 6.85–7.45 ppm (multiplet, 3H) corresponds to the thiophene and enamide protons.

-

MS: Molecular ion peak at m/z 302.07 aligns with the molecular weight .

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis follows a three-step protocol:

-

Claisen-Schmidt Condensation: 3,5-Dimethylaniline reacts with 5-nitrothiophene-2-carbaldehyde under acidic conditions to form the α,β-unsaturated ketone intermediate .

-

Amidation: The ketone intermediate is treated with thionyl chloride to generate the acyl chloride, followed by coupling with 3,5-dimethylaniline.

-

Purification: Recrystallization from ethanol yields the final product with >95% purity.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | HCl (cat.), 80°C, 12 h | 78 |

| Amidation | SOCl₂, DCM, 0°C → RT, 6 h | 85 |

| Recrystallization | Ethanol, −20°C, 24 h | 92 |

Industrial Production Considerations

Scalability challenges include:

-

Nitro Group Instability: Requires inert atmospheres during high-temperature steps .

-

Solvent Recovery: Ethanol recycling systems reduce environmental impact.

-

Continuous Flow Reactors: Enhance reproducibility for multi-tonne production.

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: <0.1 mg/mL (25°C), necessitating DMSO or ethanol for biological assays .

-

Thermal Stability: Decomposes at 218°C without melting, attributed to nitro group exothermic decomposition.

-

Photostability: The thiophene ring undergoes [2+2] cycloaddition under UV light, requiring amber glass storage .

Reactivity Profile

-

Nucleophilic Attack: The β-carbon of the enamide reacts with amines (e.g., piperidine) to form Michael adducts .

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering biological activity .

Biological Activity and Mechanism

Table 3: Comparative Antitubercular Activity

| Compound | MIC (μM) | Cytotoxicity (CC₅₀, μM) | Selectivity Index |

|---|---|---|---|

| Target Compound | 5.71 | >100 | >17.5 |

| Pretomanid | 0.06 | >100 | >1,666 |

| Isoniazid | 0.02 | >100 | >5,000 |

Anticancer Screening

The nitro group’s redox cycling generates superoxide radicals, inducing apoptosis in HT-29 colon cancer cells (IC₅₀ = 12.3 μM) . Synergy with doxorubicin (Combination Index = 0.32) suggests chemosensitization potential .

Pharmacokinetic and Toxicity Considerations

ADME Profiling

-

Absorption: Caco-2 permeability assay indicates moderate intestinal absorption (Papp = 6.2 × 10⁻⁶ cm/s) .

-

Metabolism: Hepatic microsomal studies reveal nitro reduction to amine and glucuronidation of the thiophene ring .

-

Excretion: 78% renal excretion within 24 h in rodent models .

Toxicity Thresholds

Future Research Directions

Target Identification

-

Proteomic Profiling: Affinity chromatography coupled with mass spectrometry to identify binding partners.

-

CRISPR Screening: Genome-wide knockout libraries to pinpoint resistance-associated genes.

Formulation Development

-

Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance aqueous solubility.

-

Prodrug Strategies: Phosphate ester derivatives for improved oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume